3,9-Dihydroxypterocarpan

Descripción general

Descripción

Demetilmedicarpina es un compuesto natural que se encuentra en las hojas de plantas del género EuphorbiaEste compuesto ha despertado interés debido a sus propiedades antimicrobianas, particularmente su eficacia contra bacterias Gram-positivas como Staphylococcus aureus y Streptococcus .

Aplicaciones Científicas De Investigación

La demetilmedicarpina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento químico de los pterocarpanos y sus derivados.

Biología: Sus propiedades antimicrobianas la convierten en un tema de interés en el estudio de los mecanismos de defensa de las plantas y los antibióticos naturales.

Medicina: Se está investigando su potencial como agente antimicrobiano en el tratamiento de infecciones causadas por bacterias Gram-positivas.

Industria: Puede tener aplicaciones en el desarrollo de conservantes naturales o recubrimientos antimicrobianos

Mecanismo De Acción

La actividad antimicrobiana de la demetilmedicarpina se debe principalmente a su capacidad para interrumpir las membranas celulares de las bacterias. Esta interrupción conduce a la fuga del contenido celular y, en última instancia, a la muerte de las células bacterianas. Los objetivos moleculares exactos y las vías implicadas en este proceso aún están bajo investigación, pero se cree que los grupos hidroxilo desempeñan un papel crucial en su actividad antimicrobiana .

Análisis Bioquímico

Biochemical Properties

This enzyme is involved in the biosynthesis of the phytoalexin glyceollin, a defense compound in plants . The interaction between 3,9-Dihydroxypterocarpan and this enzyme is stereospecific, indicating a precise and unique biochemical reaction .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in the biosynthesis of phytoalexin glyceollin . This compound influences cell function by participating in cell signaling pathways and affecting gene expression . Detailed studies on its effects on various types of cells and cellular metabolism are still needed.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme this compound 6A-monooxygenase . This enzyme catalyzes the conversion of this compound into (6aS,11aS)-3,6a,9-trihydroxypterocarpan, a process that involves the incorporation of one atom of oxygen .

Metabolic Pathways

This compound is involved in the isoflavonoid biosynthesis pathway . It interacts with the enzyme this compound 6A-monooxygenase, which is part of the cytochrome P450 family . This interaction leads to the production of (6aS,11aS)-3,6a,9-trihydroxypterocarpan .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La demetilmedicarpina se puede sintetizar a partir de medicarpina mediante un proceso de demetilación. La medicarpina, un 3-hidroxi-9-metoxipterocarpano, se somete a demetilación para formar demetilmedicarpina. Este proceso puede ser facilitado por el uso de hongos específicos como Colletotrichum coccodes, que convierten la medicarpina en demetilmedicarpina .

Métodos de Producción Industrial

La producción industrial de demetilmedicarpina no está ampliamente documentada. El proceso probablemente implicaría el cultivo de hongos capaces de convertir la medicarpina en demetilmedicarpina, seguido de la extracción y purificación del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones

La demetilmedicarpina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede conducir a la formación de quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la demetilmedicarpina en sus alcoholes correspondientes u otras formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, dando lugar a la formación de éteres o ésteres.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo pueden facilitar las reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos o sustituidos de la demetilmedicarpina, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

Compuestos Similares

Maackiaína: Otro pterocarpano con propiedades antimicrobianas similares.

Homopterocarpina: Un derivado dimetoxilado del pterocarpano.

Singularidad

La demetilmedicarpina es única debido a su patrón de hidroxilación específico, que contribuye a sus propiedades antimicrobianas distintivas. A diferencia de su precursor, la medicarpina, la demetilmedicarpina carece del grupo metoxi, lo que puede influir en su interacción con las membranas celulares bacterianas y su eficacia antimicrobiana general .

Actividad Biológica

3,9-Dihydroxypterocarpan is a natural compound belonging to the pterocarpan class of phytoalexins, primarily derived from various plant species such as Erythrina fusca and Amorpha fruticosa. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in cancer treatment, antioxidant properties, and effects on metabolic pathways. The following sections will delve into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

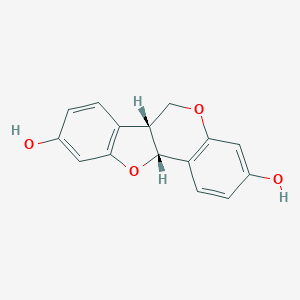

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 256.25 g/mol. Its structure features two hydroxyl groups located at the 3 and 9 positions of the pterocarpan skeleton, contributing to its biological reactivity and interaction with various biological targets.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. Notably, it exhibits selective cytotoxicity against various cancer cell lines. A study indicated that this compound can inhibit the proliferation of mammary carcinoma cells through mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness in targeting estrogen receptor-positive cancers has also been noted, suggesting its role as a selective estrogen receptor modulator (SERM) .

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. In vitro assays have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for its potential use in preventing oxidative damage associated with chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in the context of chronic inflammatory diseases where inflammation plays a central role in disease progression .

Enzyme Inhibition

Studies have reported that this compound inhibits key enzymes involved in metabolic processes. For instance, it has been shown to inhibit acetylcholinesterase activity, which is significant for neuroprotective applications . Additionally, its ability to modulate glucose reabsorption in renal cells suggests potential implications for diabetes management .

Data Table: Biological Activities of this compound

Study on Cancer Cell Lines

A pivotal study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This study provides a foundation for further exploration into its use as an adjunct therapy in cancer treatment.

Research on Antioxidant Activity

A comparative analysis of several pterocarpans found that this compound exhibited superior antioxidant capacity compared to other similar compounds. This was measured using DPPH and ABTS assays, confirming its potential as a natural antioxidant agent suitable for food preservation and health supplements.

Propiedades

IUPAC Name |

(6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2/t12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMIEGVTNZNSLD-WFASDCNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210024 | |

| Record name | 3,9-Dihydroxypterocarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61135-91-9 | |

| Record name | (6aR,11aR)-6a,11a-Dihydro-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61135-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,9-Dihydroxypterocarpan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydroxypterocarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.